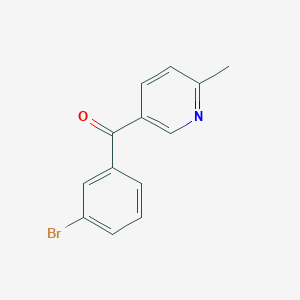

5-(3-Bromobenzoyl)-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-methylpyridine with 3-bromobenzoyl chloride or a similar acylating agent. This would introduce the 3-Bromobenzoyl group onto the pyridine ring .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring substituted with a 3-Bromobenzoyl group at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

As a bromobenzoyl derivative, this compound might undergo nucleophilic aromatic substitution reactions. The bromine atom is a good leaving group, and the carbonyl group can act as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Computational Studies

A phthalide derivative related to 5-(3-Bromobenzoyl)-2-methylpyridine, specifically 3-((5-methylpyridin-2-yl) amino) isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction and quantum chemical computation. This research contributes to understanding the structural and electronic properties of such compounds, which can be critical in various chemical and pharmaceutical applications (Yılmaz et al., 2020).

Synthesis and Properties of Related Compounds

Research has been conducted on the synthesis and properties of related pyridine derivatives, such as the preparation of discotic metallomesogens from phenacylpyridine ligands. These studies are essential for understanding the self-assembly and phase behavior of such compounds, which have potential applications in materials science (Jung, Huang, & Chang, 2009).

Photochemical Properties

The photochemical properties of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, are of particular interest. These properties make them potential candidates for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Supramolecular Chemistry

The study of supramolecular assemblies involving organic acid–base salts, including pyridine derivatives, reveals insights into the hydrogen bonding and molecular recognition processes. This knowledge is crucial in the design of new molecular materials with tailored properties (Hill, Levendis, & Lemmerer, 2018).

Synthesis and Biological Activities

Novel pyridine derivatives have been synthesized through Suzuki cross-coupling reactions, demonstrating potential biological activities such as anti-thrombolytic and biofilm inhibition properties. These findings are significant in the development of new pharmaceuticals (Ahmad et al., 2017).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(6-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZAQDUMGIWFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)

![1-[2-(Aminomethyl)butyl]-3-bromobenzene](/img/structure/B1373634.png)

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)